2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride
CAS No.: 1803567-58-9
Cat. No.: VC2867742
Molecular Formula: C9H16Cl2N2OS
Molecular Weight: 271.21 g/mol
* For research use only. Not for human or veterinary use.
![2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride - 1803567-58-9](/images/structure/VC2867742.png)
Specification
CAS No. | 1803567-58-9 |
---|---|
Molecular Formula | C9H16Cl2N2OS |
Molecular Weight | 271.21 g/mol |
IUPAC Name | 2-methyl-4-(pyrrolidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride |
Standard InChI | InChI=1S/C9H14N2OS.2ClH/c1-7-11-8(6-13-7)5-12-9-2-3-10-4-9;;/h6,9-10H,2-5H2,1H3;2*1H |
Standard InChI Key | HVXACERJKCZANO-UHFFFAOYSA-N |
SMILES | CC1=NC(=CS1)COC2CCNC2.Cl.Cl |
Canonical SMILES | CC1=NC(=CS1)COC2CCNC2.Cl.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride is characterized by a 1,3-thiazole ring with a methyl group at the 2-position and a pyrrolidin-3-yloxy)methyl substituent at the 4-position. The molecule exists as a dihydrochloride salt, which enhances its stability and water solubility compared to its free base form. The thiazole core consists of a five-membered ring containing nitrogen and sulfur atoms, which contributes to its unique chemical properties.
Physical and Chemical Properties
Based on analysis of similar compounds, the following properties can be predicted for 2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride:
Property | Value | Notes |
---|---|---|
Molecular Formula | C9H14N2OS·2HCl | Dihydrochloride salt form |
Molecular Weight | ~271.21 g/mol | Base weight plus two HCl molecules |
Appearance | White to off-white crystalline solid | Typical for similar compounds |
Solubility | Highly soluble in water, methanol, and DMSO | Enhanced by dihydrochloride form |
Melting Point | Approximately 220-240°C | Estimated based on similar structures |
Stability | Stable under normal conditions | May be hygroscopic |
pKa | ~6.0-7.5 (for pyrrolidine NH) | Estimated based on similar structures |
The compound's structure suggests it would have increased water solubility compared to its non-salt counterparts, a characteristic that makes it potentially suitable for pharmaceutical applications .
Synthesis Methods
Thiazole Ring Formation
The formation of the thiazole ring could follow methodologies similar to those used in the synthesis of related compounds. One common approach involves heterocyclization with thioamides or thioureas, as demonstrated in the synthesis of 2-R-thiazol-4-yl compounds . The process typically begins with a chloroacylation step using chloroacetonitrile, followed by heterocyclization to form the thiazole ring.
The reaction could be represented as:
Pyrrolidine Attachment
The attachment of the pyrrolidin-3-yloxy)methyl group would likely involve etherification reactions between a hydroxyl-functionalized pyrrolidine derivative and a halomethyl-substituted thiazole intermediate. Based on similar reactions documented for related compounds, this step might require basic conditions and appropriate solvents like DMF or DMSO .
Salt Formation
The final step in the synthesis would involve the conversion of the free base to the dihydrochloride salt. This is typically achieved by bubbling dry hydrogen chloride gas through a solution of the compound in an appropriate solvent, such as diethyl ether or ethanol, followed by precipitation and isolation of the salt product.
This salt formation process would be similar to that described for related iminium hydrochloride compounds .
Potential Activity | Structural Basis | Similar Compounds |
---|---|---|
Antimicrobial | Thiazole core | Thiazole-containing antibiotics |
Anti-inflammatory | Heterocyclic system | Similar heterocyclic compounds |
Central Nervous System (CNS) Activity | Pyrrolidine moiety | Pyrrolidine-containing CNS drugs |
Enzyme Inhibition | Combined structural elements | Related enzyme inhibitors |
Anticancer | Heterocyclic system | Similar thiazole derivatives |
Research on related compounds suggests that these thiazole-pyrrolidine hybrids may interact with various molecular targets through mechanisms such as hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Related Compounds
Structural Analogs
Several structurally related compounds provide context for understanding 2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride:
These structural variations would likely result in different biological activities and physicochemical properties, providing valuable insights for structure-activity relationship studies.
Isomeric Forms
The pyrrolidine ring in 2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride contains a stereogenic center at the 3-position, which could lead to different stereoisomers (R and S). The specific stereochemistry would influence the compound's three-dimensional structure and potentially its biological activity, as seen with 4-methyl-2-[(3S)-pyrrolidin-3-yl]oxy-1,3-thiazole, where the S-stereochemistry is specified .
Analytical Characterization
Spectroscopic Properties
The spectroscopic properties of 2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride can be predicted based on similar compounds:
NMR Spectroscopy:
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¹H NMR would show characteristic signals for:
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Thiazole CH (δ ~7.0-7.5 ppm)
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Methyl group (δ ~2.0-2.5 ppm)
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Pyrrolidine ring protons (δ ~1.5-3.5 ppm)
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Methylene bridge (δ ~4.5-5.0 ppm)
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NH protons (broad signals at δ ~8.0-10.0 ppm for the salt form)
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Infrared Spectroscopy:
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Characteristic absorptions for:
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C=N stretching (1600-1650 cm⁻¹)
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C-S stretching (600-700 cm⁻¹)
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C-O-C ether linkage (1050-1150 cm⁻¹)
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N-H stretching (3300-3500 cm⁻¹)
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Chromatographic Analysis
For purity determination and identification, high-performance liquid chromatography (HPLC) would be the method of choice, potentially using:
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Reverse-phase conditions (C18 column)
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Mobile phase consisting of acetonitrile/water with buffer additives
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UV detection at 230-280 nm (thiazole absorption range)
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